molecular formula C10H17BrZn B14899232 GeranylZinc bromide

GeranylZinc bromide

Cat. No.: B14899232
M. Wt: 282.5 g/mol
InChI Key: JVMAAEAJDHWPAG-XKYXOGKGSA-M
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Description

GeranylZinc bromide is an organozinc compound characterized by a geranyl group (a terpene-derived moiety) bonded to a zinc atom, which is further coordinated to a bromide ion. Its structure, C₁₀H₁₇ZnBr, reflects the geranyl chain (C₁₀H₁₇) attached to the zinc center. Organozinc reagents like this compound are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) for constructing carbon-carbon bonds. These reactions are essential in synthesizing complex molecules, including pharmaceuticals and natural products. The geranyl group’s steric bulk and electron-rich nature influence its reactivity, distinguishing it from simpler alkyl- or aryl-zinc bromides .

Properties

Molecular Formula

C10H17BrZn

Molecular Weight

282.5 g/mol

IUPAC Name

bromozinc(1+);(6E)-2,6-dimethylocta-2,6-diene

InChI

InChI=1S/C10H17.BrH.Zn/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1/b10-5+;;

InChI Key

JVMAAEAJDHWPAG-XKYXOGKGSA-M

Isomeric SMILES

CC(=CCC/C(=C/[CH2-])/C)C.[Zn+]Br

Canonical SMILES

CC(=CCCC(=C[CH2-])C)C.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

GeranylZinc bromide is typically prepared through the reaction of geranyl bromide with activated zinc powder in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference. The general procedure involves stirring a suspension of activated zinc powder in dry THF, followed by the addition of geranyl bromide. The mixture is then stirred at room temperature for a specified period, usually around one hour .

Industrial Production Methods

While the preparation of this compound in a laboratory setting is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving the use of large-scale reactors and stringent control of reaction conditions to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

GeranylZinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions with aryl and alkenyl halides.

    Substitution Reactions: It can react with electrophiles to substitute the bromide group.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, carbonyl compounds, and various electrophiles. The reactions are typically carried out in anhydrous solvents like THF under inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from reactions involving this compound include alcohols, coupled products (such as biaryls or alkenes), and substituted geranyl derivatives .

Scientific Research Applications

GeranylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of GeranylZinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which allows it to attack electrophilic centers in other molecules. This nucleophilic addition is a key step in many of its reactions, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Organozinc Bromides

The table below compares GeranylZinc bromide with structurally analogous organozinc bromides, emphasizing molecular properties, reactivity, and applications.

Compound Molecular Formula Molecular Weight CAS Number Solubility Key Reactivity/Applications Yield in Cross-Coupling*
This compound C₁₀H₁₇ZnBr 290.55 Not specified THF, ethers Terpene-functionalized synthesis 60–75%
Phenylzinc bromide C₆H₅ZnBr 222.40 38111-44-3 0.5 M in THF Aryl cross-coupling; low steric hindrance 70–85%
Cyclopropylzinc bromide C₃H₅ZnBr 186.37 126403-68-7 0.5 M in THF Strain-driven reactivity; small-ring systems 65–80%
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide C₇H₇BrO₂SZn 296.47 Not specified 0.5 M in THF Heterocycle synthesis; electron-rich coupling 50–70%

*Yields depend on electrophile, catalyst, and reaction conditions.

Structural and Reactivity Insights:

  • Steric Effects : this compound’s geranyl group imposes significant steric hindrance, limiting its compatibility with bulky electrophiles compared to phenylzinc bromide or cyclopropylzinc bromide .
  • Electronic Profile : The geranyl moiety’s electron-donating nature enhances nucleophilicity, favoring reactions with electron-deficient partners (e.g., aryl bromides), whereas thienylzinc bromides (e.g., 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide) exhibit higher affinity for electron-poor heterocycles .
  • Reaction Media: Most organozinc bromides, including this compound, are stabilized in anhydrous THF.

Catalytic Efficiency:

  • Cobalt-catalyzed cross-couplings with benzylic zinc reagents achieve >70% yields under mild conditions , but this compound typically requires palladium or nickel catalysts for optimal performance .
  • Cyclopropylzinc bromide’s strain-driven reactivity enables rapid insertions into C-X bonds, a trait absent in this compound due to its unstrained terpene chain .

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